2,2-bis(butylsulfonyl)-N,N'-diphenylethene-1,1-diamine
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Overview
Description
2,2-bis(butylsulfonyl)-N,N’-diphenylethene-1,1-diamine is a synthetic organic compound characterized by its unique structure, which includes two butylsulfonyl groups and two phenyl groups attached to an ethene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(butylsulfonyl)-N,N’-diphenylethene-1,1-diamine typically involves a multi-step process. One common method includes the reaction of butylsulfonyl chloride with N,N’-diphenylethene-1,1-diamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2,2-bis(butylsulfonyl)-N,N’-diphenylethene-1,1-diamine may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2-bis(butylsulfonyl)-N,N’-diphenylethene-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-bis(butylsulfonyl)-N,N’-diphenylethene-1,1-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,2-bis(butylsulfonyl)-N,N’-diphenylethene-1,1-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (BPA): 2,2-bis(4-hydroxyphenyl)propane, commonly used in the production of plastics.
Bisphenol S (BPS): 4,4’-sulfonyldiphenol, used as a substitute for BPA in some applications.
Bisphenol F (BPF): 4,4’-methylenediphenol, another BPA alternative.
Uniqueness
2,2-bis(butylsulfonyl)-N,N’-diphenylethene-1,1-diamine is unique due to its butylsulfonyl groups, which impart distinct chemical and physical properties compared to other bisphenol derivatives. These properties make it suitable for specific applications where other bisphenols may not be effective.
Properties
Molecular Formula |
C22H30N2O4S2 |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
2,2-bis(butylsulfonyl)-1-N,1-N'-diphenylethene-1,1-diamine |
InChI |
InChI=1S/C22H30N2O4S2/c1-3-5-17-29(25,26)22(30(27,28)18-6-4-2)21(23-19-13-9-7-10-14-19)24-20-15-11-8-12-16-20/h7-16,23-24H,3-6,17-18H2,1-2H3 |
InChI Key |
JEXSYKSJAVVYIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C(=C(NC1=CC=CC=C1)NC2=CC=CC=C2)S(=O)(=O)CCCC |
Origin of Product |
United States |
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